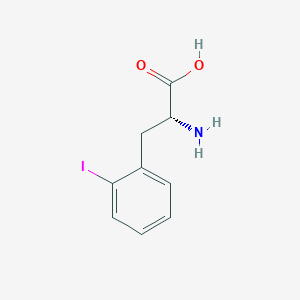

2-Iodo-D-Phenylalanine

描述

Overview of Unnatural Amino Acids in Biochemical Research

Unnatural amino acids are non-proteinogenic amino acids, meaning they are not naturally encoded in the genetic code of organisms. drugbank.com They can be introduced into biological systems through chemical synthesis or by engineering the translational machinery of cells. chemimpex.com The incorporation of UAAs into proteins and peptides is a cornerstone of modern biochemical research, offering a versatile strategy to enhance or alter the function of these biomolecules. drugbank.com

Researchers leverage UAAs for a multitude of applications. oup.com These include, but are not limited to:

Protein Engineering: UAAs with unique side chains can be used to create proteins with enhanced stability, novel catalytic activities, or altered substrate specificities. chemimpex.comdrugbank.com

Probing Protein Structure and Function: The introduction of fluorescent or photo-crosslinking UAAs allows for the study of protein-protein interactions, conformational changes, and localization within cells. nih.gov

Drug Discovery and Development: UAAs are integral to the design of peptidomimetic drugs, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties such as increased stability and bioavailability. netascientific.com

The ability to site-specifically incorporate UAAs into proteins has revolutionized our capacity to study and manipulate biological processes, paving the way for the development of novel therapeutics and a deeper understanding of fundamental biology. chemimpex.com

Significance of Halogenation in Amino Acid Analogs

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a widely employed strategy in medicinal chemistry and drug design. ebsco.comnih.gov When applied to amino acid analogs, halogenation can profoundly influence their physicochemical properties and biological activity. nih.gov

The introduction of halogens can lead to several beneficial modifications:

Enhanced Binding Affinity: Halogen atoms can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms in a protein's binding pocket. This can significantly increase the binding affinity and selectivity of a drug for its target.

Improved Pharmacokinetic Properties: Halogenation can alter the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, fluorination is often used to increase metabolic stability. ebsco.com

Altered Conformation: The size and electronegativity of the halogen atom can influence the preferred conformation of the amino acid side chain, which in turn can impact its interaction with biological targets. nih.gov

Spectroscopic Probes: The presence of a halogen atom, particularly a heavy one like iodine, can serve as a useful probe in biophysical studies such as X-ray crystallography and NMR spectroscopy. nih.gov

The strategic placement of halogens on amino acid scaffolds provides a powerful tool for fine-tuning the properties of peptides and other bioactive molecules for therapeutic and research purposes. nih.gov

Rationale for Research on 2-Iodo-D-Phenylalanine

Among the various halogenated phenylalanine derivatives, this compound has garnered significant interest due to its unique combination of properties. chemimpex.com The "D" configuration refers to its stereochemistry, making it a non-natural isomer of the naturally occurring L-phenylalanine. The presence of an iodine atom at the ortho (2-position) of the phenyl ring further distinguishes it and imparts specific functionalities.

Applications in Radiopharmaceutical Development

The presence of iodine in this compound makes it particularly suitable for applications in radiopharmaceutical development. chemimpex.comebsco.com The stable iodine atom can be replaced with a radioactive isotope of iodine, such as Iodine-123, Iodine-125, or Iodine-131. This radiolabeling allows the molecule to be used as a tracer in diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT). As a radiolabeled amino acid, it can be used to visualize and quantify processes such as amino acid transport, which is often upregulated in tumors.

Relevance in Neuropharmacology Research

This compound is also a valuable tool in neuropharmacology research for exploring neurotransmitter systems and understanding neurological disorders. chemimpex.comchemimpex.com Phenylalanine itself is a precursor to several key neurotransmitters, including dopamine, norepinephrine, and epinephrine. By using iodinated analogs, researchers can study the transport and metabolism of these precursors in the brain. chemimpex.com The D-configuration of the amino acid can influence its interaction with enzymes and transporters, providing insights into the stereoselectivity of these systems. Studies have utilized D-phenylalanine to investigate its effects on memory formation and to probe the role of specific enzymes in the brain. The iodinated version offers an additional handle for tracking and detection in these complex biological systems.

Utility in Cancer Research

In cancer research, this compound has shown considerable promise both as a diagnostic and a potential therapeutic agent. chemimpex.comebsco.com Cancer cells often exhibit increased amino acid metabolism to support their rapid proliferation. Radiolabeled this compound can be preferentially taken up by tumor cells, allowing for their detection and characterization through imaging. Studies have demonstrated the uptake of radioiodinated this compound in various tumor models, highlighting its potential as a tumor-diagnostic agent. Furthermore, when labeled with a therapeutic radioisotope like Iodine-131, it has been investigated for its potential in targeted radionuclide therapy, where the radiation is delivered specifically to the tumor cells, minimizing damage to surrounding healthy tissue.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R)-2-amino-3-(2-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXVGLPBXYBDDM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648048 | |

| Record name | 2-Iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736184-44-4 | |

| Record name | 2-Iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-D-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodo D Phenylalanine and Its Derivatives

Stereospecific Synthesis Approaches

Maintaining the specific stereochemistry (the D-configuration) of the phenylalanine derivative is crucial for its intended biological activity. Stereospecific synthesis methods are therefore paramount. One of the most effective methods for producing 2-Iodo-D-phenylalanine is through a direct nucleophilic exchange reaction.

Cu(I)-Assisted Nucleophilic Exchange Reactions from 2-Bromo-D-Phenylalanine

A highly effective method for the synthesis of this compound is the Copper(I)-assisted nucleophilic halogen exchange reaction starting from 2-Bromo-D-phenylalanine. nih.govugent.be This single-step approach directly substitutes the bromine atom on the phenyl ring with an iodine atom while preserving the chiral integrity of the amino acid. nih.gov The reaction is typically performed under acidic and reducing conditions. ugent.be The use of a Cu(I) catalyst is essential for facilitating this aromatic Finkelstein-type reaction, which involves the exchange of one halogen for another on an aryl halide. nih.govacs.org

The efficiency and yield of the Cu(I)-assisted synthesis of 2-Iodo-phenylalanine have been significantly improved through the systematic optimization of several key reaction parameters. nih.gov An experimental design approach, initially screening multiple factors and then focusing on the most influential ones, has led to a substantial increase in product yield from an initial 39% to over 74%. nih.gov The most critical parameters identified were temperature, and the concentrations of sodium iodide (NaI) and copper(II) sulfate (B86663) (CuSO4). nih.gov

The concentrations of the reactants are critical for maximizing the yield of this compound. Optimized concentrations were established through rigorous experimental design. nih.gov Copper(II) sulfate (CuSO4) is used as the source of the copper catalyst, which is reduced in situ to the active Cu(I) species by a reducing agent like tin(II) sulfate (SnSO4). nih.gov Sodium iodide (NaI) serves as the iodine source for the nucleophilic substitution.

The table below summarizes the optimized concentrations for the key reactants in the synthesis of the L-isomer, which is directly analogous to the D-isomer synthesis. nih.gov

| Reactant | Optimal Concentration (mM) |

| 2-Bromo-L-phenylalanine | 61 |

| Sodium Iodide (NaI) | 485 |

| Copper(II) Sulfate (CuSO4) | 10 |

| Tin(II) Sulfate (SnSO4) | 90 |

This data is based on the synthesis of the L-isomer and is presented as a model for the D-isomer synthesis. nih.gov

To ensure the reaction proceeds to completion, an optimized reaction time has been established. The ideal duration for the synthesis under the optimized temperature and concentration conditions is 24 hours. nih.gov This timeframe allows for the maximum conversion of the 2-Bromo-D-phenylalanine starting material to the desired this compound product. nih.gov

The Cu(I)-assisted nucleophilic exchange reaction presents a significant improvement over traditional multi-step stereospecific synthesis methods. nih.gov

The primary advantages include:

Efficiency: It is a single-step process, which drastically reduces the time, resources, and complexity compared to cumbersome multi-step procedures. nih.gov

Stereospecificity: The reaction conditions have been shown to not induce racemization, meaning the original stereochemistry of the D-phenylalanine is retained in the final product. nih.govugent.be This is a critical advantage as it eliminates the need for chiral separation steps that are often required in other synthetic routes.

High Yield: Through careful optimization, the reaction can consistently achieve high yields, making it a more practical and economical method for producing this compound. nih.gov

This direct synthesis route provides a robust and efficient alternative for obtaining enantiomerically pure this compound. nih.govugent.be

Optimization of Precursor Synthesis Parameters

Considerations for Chiral Purity

Maintaining the chiral integrity of the D-enantiomer is a critical aspect of synthesizing this compound. The introduction of the iodine atom or other chemical transformations should not lead to racemization, which would result in a mixture of D and L isomers.

One established method for producing this compound involves a copper(I)-assisted nucleophilic exchange reaction starting from 2-bromo-D-phenylalanine. snmjournals.orgsnmjournals.org Following this synthesis, analytical techniques are crucial to confirm that the D-configuration is retained. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a standard method to verify the enantiomeric purity of the final product. snmjournals.orgsnmjournals.orgnih.gov Studies have successfully demonstrated the synthesis of this compound with no detectable amounts of the corresponding L-isomer, confirming the retention of chiral purity. snmjournals.orgsnmjournals.orgnih.gov For N-Boc protected intermediates, where the free amine is unavailable for standard chiral analysis, an alternative approach involves esterification with a chiral alcohol, such as D- or L-menthol, to create diastereomeric products that can be separated and analyzed chromatographically. nih.gov

Biocatalytic approaches are also prominent in producing D-phenylalanine derivatives with high enantiomeric excess. nih.gov For instance, a process using an L-amino acid deaminase and an engineered D-selective aminotransferase has been used to synthesize various D-phenylalanine derivatives from racemic mixtures, achieving high enantiomeric excess (ee) ranging from 90% to over 99%. nih.gov

| Method | Application | Outcome/Result | Reference |

|---|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Confirmation of chiral purity of this compound post-synthesis. | No detectable L-isomer was found, confirming retention of the D-configuration. | snmjournals.orgsnmjournals.org |

| Biocatalytic Deracemization | Synthesis of D-phenylalanine derivatives from racemic or L-amino acids. | Achieved high enantiomeric excess (90% to >99% ee) for various derivatives. | nih.gov |

| Diastereomeric Esterification | Purity assessment of N-Boc protected intermediates. | Allows for chromatographic separation and analysis of diastereomers. | nih.gov |

Emerging Biocatalytic Approaches for D-Phenylalanine Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing D-amino acids and their derivatives. nih.govacs.orgnih.gov These enzymatic methods offer several advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact. nih.govmdpi.com The synthesis of D-phenylalanines is of significant interest as they are important chiral building blocks for pharmaceuticals and fine chemicals. nih.govnih.govacs.org

The toolbox of protein engineering, including techniques like directed evolution and rational design, has greatly expanded the potential of biocatalysis. acs.orgnih.gov Scientists can now tailor enzymes to have improved catalytic properties, such as enhanced activity, stability, and substrate specificity, for the asymmetric synthesis of D-phenylalanine derivatives. acs.orgmdpi.comnih.gov

Several classes of enzymes have been the focus of engineering efforts for the production of D-phenylalanines. acs.orgnih.gov These include D-amino acid dehydrogenases, D-amino acid transaminases, and phenylalanine ammonia-lyases. acs.orgnih.gov For example, amino acid dehydrogenases (AADHs) catalyze the reversible reductive amination of α-keto acids to produce chiral amino acids and have been extensively engineered to broaden their substrate scope for the synthesis of high-value chiral compounds. mdpi.com By modifying specific residues within the enzyme's active site or substrate entrance tunnel, researchers can improve the catalytic efficiency for non-natural substrates, leading to the efficient production of a diverse range of D-phenylalanine analogues. mdpi.com

| Enzyme Class | Catalytic Reaction | Engineering Goal | Reference |

|---|---|---|---|

| D-Amino Acid Dehydrogenases (DAADHs) | Reductive amination of α-keto acids to D-amino acids. | Improve activity and broaden substrate scope. | acs.orgmdpi.comnih.gov |

| D-Amino Acid Transaminases (D-AATs) | Transfer of an amino group to an α-keto acid from a D-amino acid donor. | Enhance stereoselectivity and efficiency. | nih.govacs.orgnih.gov |

| Phenylalanine Ammonia-Lyases (PALs) | Asymmetric addition of ammonia (B1221849) to cinnamic acid derivatives. | Increase efficiency of amination for non-natural substrates. | acs.orgnih.govnih.gov |

The integration of biocatalysis with continuous flow technology represents a significant advance in process intensification. frontiersin.orgacs.orgrsc.org In this approach, enzymes are immobilized on solid supports, which stabilizes their structure and allows for their retention within a reactor. nih.govpolimi.it The substrate solution is then continuously passed through the reactor, where it is converted into the product. univr.itslideshare.net This setup offers numerous advantages, including simplified product purification, enhanced catalyst stability and reusability, and increased space-time yields. frontiersin.orgparadisiresearch.comfrontiersin.org

Packed-bed reactors (PBRs) are a common configuration where the immobilized enzyme particles are packed into a column. univr.itslideshare.net This design has been successfully applied to the synthesis of various phenylalanine analogues. For example, immobilized phenylalanine ammonia-lyase (PAL) has been used in a continuous flow system for the amination of substituted cinnamic acids, achieving high conversions in short reaction times. frontiersin.orgparadisiresearch.com An efficient process for producing enantiopure D-phenylalanine was developed using immobilized PAL in a recirculating packed-bed reactor, which demonstrated higher efficiency than a conventional stirred-tank reactor and maintained high conversion rates over multiple batches. nih.gov The combination of enzyme immobilization and flow chemistry is a key strategy for developing scalable, cost-effective, and sustainable manufacturing processes for D-phenylalanine derivatives. frontiersin.orgparadisiresearch.comnih.gov

Chemical Reactivity and Mechanism of Action Studies

Reactivity in Peptide Synthesis

2-Iodo-D-phenylalanine serves as a key building block in the synthesis of novel peptides and pharmaceuticals. chemimpex.com Its structural similarity to natural amino acids enables its incorporation into peptide chains using standard synthesis methodologies, such as solid-phase peptide synthesis (SPPS). This process allows for the creation of peptides with modified properties, including enhanced biological activity and stability. chemimpex.com

Role in Cross-Coupling Reactions

The carbon-iodine bond in this compound is a key functional group for participating in various metal-catalyzed cross-coupling reactions. This reactivity allows for the modification of peptides and proteins containing this amino acid, expanding their chemical diversity and function.

Notable examples of cross-coupling reactions involving iodinated amino acids include:

Suzuki-Miyaura Cross-Coupling: This reaction is a potential pathway for protein labeling, enabling the formation of a new carbon-carbon bond at the site of the iodine atom.

Copper(I)-mediated Cross-Coupling: Researchers have developed methods for synthesizing thiophenylalanine-containing peptides via a Cu(I)-mediated reaction between a thiol, such as thiolacetic acid, and an iodophenylalanine residue already incorporated into a peptide on a solid support.

Negishi Cross-Coupling: Improved conditions using a palladium precatalyst have been developed for the Negishi cross-coupling of iodoalanine-derived organozinc reagents with various aryl halides, demonstrating the utility of iodinated amino acids in forming complex biaryl structures.

These reactions showcase the utility of the iodine moiety as a versatile anchor point for post-synthesis modification of peptides, enabling the introduction of diverse functional groups that would not be compatible with the conditions of peptide synthesis itself.

Interactions with Biological Systems

This compound and its isomers are employed to probe and modulate various biological processes. Its unique structure allows it to interact with proteins, enzymes, and receptors, providing insights into metabolic pathways and disease mechanisms. chemimpex.com

The incorporation of this compound can modulate biological pathways. chemimpex.com Phenylalanine derivatives, more broadly, have been shown to influence key cellular processes. For instance, phenylalanine and its metabolite phenylpyruvate can inhibit proteolysis in hepatocytes, suggesting a regulatory role in protein degradation pathways. researchgate.net This indicates that modified amino acids like this compound could be designed to interact with specific cellular signaling cascades or metabolic routes.

This compound is a valuable tool for studying protein-protein interactions and enzyme activity. chemimpex.com Because of its similarity to natural phenylalanine, it can be incorporated into protein structures. The heavy iodine atom can then be used as a probe in biophysical techniques like X-ray crystallography to help determine the three-dimensional structure of proteins.

Furthermore, introducing this unnatural amino acid can probe the active sites of enzymes. Studies on other phenylalanine derivatives have shown how they can interact with the binuclear copper active site of enzymes like tyrosinase, acting as modulators of enzyme activity. Such investigations provide a framework for understanding how this compound might interact with and affect the function of various enzymes.

This compound has been investigated for its specific interactions with cellular transport systems, which are a form of receptor binding. In studies using various tumor cell lines, both the L- and D-isomers of radioiodinated 2-iodophenylalanine demonstrated high and specific uptake. researchgate.netrug.nl In-vitro experiments confirmed that the L-isomer is transported into tumor cells by the L-type amino acid transporter 1 (LAT1). researchgate.netrug.nl This specific interaction with a transporter protein highlights its potential for targeted delivery to cells with high amino acid metabolism, such as cancer cells.

Biodistribution studies in mice have provided comparative data on the behavior of the D- and L-isomers, showing similar high tumor uptake but different clearance characteristics. researchgate.netrug.nl

| Isomer | Tumor Uptake | Blood Clearance | Distribution to Peripheral Compartment | Primary Transport System (in vitro) |

|---|---|---|---|---|

| D-Isomer | High and Specific | Faster | Faster | Not specified |

| L-Isomer | High and Specific | Slower | Slower | LAT1 |

This table summarizes findings from comparative studies on tumor-bearing mice, highlighting the distinct pharmacokinetic profiles of the D- and L-isomers. researchgate.netrug.nl

Mechanistic Insights from Computational Studies

While specific computational studies on this compound are not widely published, the methodologies applied to similar molecules provide significant mechanistic insights. Computational tools like molecular docking and molecular dynamics (MD) simulations are crucial for understanding how phenylalanine derivatives interact with biological targets at an atomic level.

Molecular Docking: This technique is used to predict the preferred orientation of a molecule when bound to a receptor or enzyme active site. For example, docking studies on novel anticancer agents have been used to elucidate their binding modes within the active sites of enzymes like VEGFR-2 and HER-2, providing a rationale for their inhibitory activity. mdpi.com Such an approach could be used to model the interaction of this compound with its biological targets, such as the LAT1 transporter.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a molecule and its target over time. Studies have used MD to simulate the self-assembly of D-phenylalanine peptides into nanotubes and to visualize the molecular structure around the active site of enzymes interacting with L-phenylalanine. researchgate.netmdpi.com These simulations provide insights into the conformational changes and key intermolecular interactions that govern molecular recognition and catalysis. These methods offer a powerful way to generate hypotheses about the mechanism of action of this compound.

Analytical Methodologies in 2 Iodo D Phenylalanine Research

Chromatographic Techniques

Chromatography is a cornerstone of the analytical workflow for 2-Iodo-D-Phenylalanine, enabling the separation of the compound from impurities and its enantiomeric counterpart. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly utilized chromatographic methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound. nih.govchemimpex.com Reversed-phase HPLC is a frequently employed mode for this purpose. nih.gov In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to its aromatic ring and iodine substituent, this compound exhibits a degree of hydrophobicity that makes it well-suited for retention and analysis by reversed-phase HPLC.

A typical HPLC system for the analysis of this compound would consist of a C18 column as the stationary phase. The mobile phase is often a mixture of an aqueous component, such as water with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape, and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the efficient elution of the compound and any potential impurities with varying polarities. Detection is typically achieved using a UV detector, as the phenyl ring of the molecule absorbs UV light.

Table 1: Illustrative HPLC Parameters for Purity Assessment of 2-Iodophenylalanine

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ensuring the stereochemical purity of this compound is critical for its intended applications, as the biological activity of enantiomers can differ significantly. Chiral HPLC is the gold standard for separating and quantifying the D- and L-enantiomers of iodinated phenylalanine. nih.govresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation.

Several types of CSPs are effective for the chiral separation of amino acids, including those based on macrocyclic glycopeptides like teicoplanin. A study detailing the synthesis of both 2-iodo-L-phenylalanine and this compound confirmed that no contamination of the other isomer was detected by chiral chromatography for each respective reaction. reachdevices.com The mobile phase for chiral separations of amino acids is often a mixture of an organic solvent, such as ethanol (B145695) or methanol, and a small amount of an acidic or basic modifier to control the ionization state of the analyte and enhance chiral recognition.

Table 2: Representative Chiral HPLC Conditions for 2-Iodophenylalanine Enantiomers

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) |

| Mobile Phase | Ethanol/Methanol with acidic/basic modifier |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Elution | Baseline separation of D- and L-enantiomers |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of chemical reactions and for the preliminary assessment of purity. In TLC, a stationary phase, typically silica (B1680970) gel, is coated on a flat plate. The sample is spotted onto the plate, which is then placed in a sealed chamber containing a solvent system (mobile phase). The mobile phase ascends the plate by capillary action, and the components of the sample move at different rates depending on their affinity for the stationary and mobile phases.

For amino acids like this compound, a common mobile phase is a mixture of n-butanol, acetic acid, and water. reachdevices.com After the separation, the spots are visualized. Since amino acids are often colorless, a staining reagent is required. Ninhydrin is a widely used reagent that reacts with the primary amine group of the amino acid to produce a colored spot, typically purple or yellow. reachdevices.com The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and compared to a standard for identification. The purity of a related compound, 4-Iodo-L-phenylalanine, has been reported to be assessed by TLC. cigb.edu.cu

Table 3: General TLC Parameters for 2-Iodophenylalanine Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | n-Butanol : Acetic Acid : Water (e.g., 4:1:1 v/v/v) |

| Visualization | Ninhydrin solution followed by heating |

| Expected Result | A single spot with a characteristic Rf value |

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric methods provide detailed structural information about the this compound molecule, confirming its identity and complementing the data obtained from chromatographic analyses.

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound. nih.gov ¹H NMR (proton NMR) provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity.

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons of the phenyl ring, the α-proton, and the β-protons of the alanine (B10760859) side chain. The protons on the aromatic ring would appear as a complex multiplet in the downfield region (typically 7-8 ppm). The presence of the electron-withdrawing iodine atom at the 2-position would influence the chemical shifts of the adjacent aromatic protons. The α-proton, being adjacent to the amino and carboxylic acid groups, would likely appear as a triplet or doublet of doublets around 4 ppm. The β-protons, which are diastereotopic, would be expected to appear as two separate multiplets further upfield, coupled to each other and to the α-proton.

Table 4: Predicted ¹H NMR Chemical Shifts for Phenylalanine Backbone

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| α-H | ~4.0 | dd |

| β-H | ~3.1-3.3 | m |

| Aromatic-H | ~7.0-7.8 | m |

Note: The actual chemical shifts for this compound may vary depending on the solvent and other experimental conditions. The iodine substituent will further influence the aromatic proton shifts.

Mass Spectrometry (MS) / Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. nih.gov When coupled with Liquid Chromatography (LC-MS), it provides a highly sensitive and selective method for both the identification and quantification of the compound.

In a typical mass spectrum of this compound, the molecular ion peak ([M]+ or [M+H]+ depending on the ionization technique) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (291.09 g/mol ). High-resolution mass spectrometry can provide the exact mass, which can be used to confirm the elemental formula.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule. A common fragmentation pathway for phenylalanine and its derivatives involves the loss of the carboxylic acid group (as COOH or H₂O + CO) and cleavage of the Cα-Cβ bond. For aromatic compounds, the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) is a characteristic fragmentation pathway. youtube.com In the case of this compound, fragmentation would likely involve these pathways as well as potential loss of the iodine atom. An LC-MS/MS method for the analysis of phenylalanine and tyrosine has been described, which can be adapted for this compound. hplc.euresearchgate.net

Table 5: Expected Mass Spectrometric Data for this compound

| Ion | Expected m/z | Description |

| [M+H]⁺ | 292.0 | Protonated molecular ion |

| [M-COOH]⁺ | 246.0 | Loss of the carboxylic acid group |

| [C₇H₆I]⁺ | 201.0 | Fragment containing the iodinated phenyl ring |

| [C₇H₇]⁺ | 91.0 | Tropylium ion (if rearrangement occurs) |

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a foundational analytical technique used to study compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet-visible region. The analysis of this compound by this method relies on the presence of the phenyl ring, which acts as a chromophore.

The parent molecule, D-phenylalanine, exhibits characteristic ultraviolet absorption due to π-π* transitions within its aromatic ring. researchgate.net It typically shows multiple narrow absorption peaks, with maxima observed at approximately 252 nm, 258 nm, and 263 nm, along with shoulders at 247 nm and 268 nm. researchgate.net The introduction of an iodine atom onto the phenyl ring at the ortho-position, creating this compound, is expected to influence these absorption characteristics. Generally, the substitution of a halogen onto a benzene (B151609) ring can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. However, specific absorption maxima data for this compound are not detailed in the available research. The analysis is further guided by the Beer-Lambert Law, which establishes a linear relationship between absorbance, concentration, and path length, allowing for quantitative measurements.

Circular Dichroism

Circular Dichroism (CD) spectroscopy is a critical technique for characterizing chiral molecules like this compound. This method measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and absolute configuration of a molecule. researchgate.netnih.gov

Enantiomers, which are non-superimposable mirror images of each other, produce CD spectra that are equal in magnitude but opposite in sign. researchgate.net For the parent amino acid, D-phenylalanine, the CD spectrum is the mirror image of that of L-phenylalanine. researchgate.net This principle extends to its derivatives. Therefore, the CD spectrum for this compound is expected to be the inverse of the spectrum for 2-Iodo-L-phenylalanine. While a specific spectrum for this compound is not available, its absolute configuration is confirmed through chiroptical methods like optical rotation. nih.gov For this compound, a specific optical rotation value has been recorded as [a]D25 = -29 ± 2º (c=1 in 0.1N NaOH), confirming its distinct chiral nature. chemimpex.com

In Vivo Evaluation Techniques

The in vivo evaluation of this compound, particularly when radiolabeled with isotopes of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), is crucial for understanding its behavior as a potential tumor-imaging agent. These techniques track the compound's distribution, uptake, and clearance within a living organism.

Dynamic Planar Imaging (DPI)

Dynamic Planar Imaging (DPI) is a non-invasive scintigraphic technique used to visualize and quantify the distribution of radiolabeled compounds over time. In studies involving [¹²³I]-2-Iodo-D-phenylalanine, DPI has been employed to evaluate its characteristics as a tumor-specific tracer in various tumor-bearing mouse models. rug.nlomlc.org

Research findings consistently show that the D-isomer of 2-iodo-phenylalanine exhibits favorable properties for imaging. usbio.net DPI studies demonstrate high and specific uptake of the tracer in tumors, coupled with rapid renal clearance, where the tracer is excreted through the kidneys to the bladder. rug.nlmontana.edu Two-compartment modeling of the DPI data reveals that [¹²³I]-2-Iodo-D-phenylalanine has a faster blood clearance compared to its L-isomer. rug.nlusbio.net This rapid clearance from non-target tissues leads to enhanced tumor contrast, a desirable characteristic for a diagnostic agent. montana.edu The uptake has been evaluated across a range of tumor cell lines, including rhabdomyosarcoma, melanoma, and various carcinomas. omlc.orgusbio.net

| Tumor Model | Key Findings | Reference |

|---|---|---|

| R1M (Rhabdomyosarcoma) | High, fast, and specific tumor retention; fast clearance from blood and non-target organs. | montana.edu |

| Multiple Models (A549, A2058, C6, etc.) | Showed high and specific tumor uptake similar to the L-isomer. | omlc.orgusbio.net |

| General Findings | Faster blood clearance and distribution to peripheral compartments compared to the L-isomer. | rug.nlusbio.net |

| General Findings | Clearance is primarily renal; no significant accumulation in the brain or abdomen was noted. | montana.edu |

Dissection Analysis for Biodistribution

To complement and validate the findings from imaging studies, dissection analysis is performed. This ex vivo technique provides a quantitative measure of radioactivity in individual organs and tissues at specific time points following the administration of the radiolabeled compound. omlc.orgmontana.edu

In studies with [¹²³I]- or [¹²⁵I]-2-Iodo-D-phenylalanine, mice are sacrificed at various intervals, and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle) are excised, weighed, and their radioactivity is measured. montana.edu The results are typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). This method confirms the observations from DPI, providing precise data on the tracer's distribution. montana.edu Dissection analyses have verified the high tumor uptake and rapid clearance of this compound through the kidneys. rug.nlmontana.edu The data from these studies are essential for dosimetric calculations, which estimate the radiation burden on different organs. montana.edu

| Organ/Tissue | Uptake (%ID/g) at 30 min | Uptake (%ID/g) at 180 min | Reference |

|---|---|---|---|

| Tumor | 4.1 ± 0.8 | 2.9 ± 0.5 | montana.edu |

| Blood | 2.5 ± 0.3 | 0.5 ± 0.1 | montana.edu |

| Kidneys | 15.6 ± 2.5 | 3.1 ± 0.4 | montana.edu |

| Liver | 1.5 ± 0.2 | 0.6 ± 0.1 | montana.edu |

| Muscle | 0.9 ± 0.1 | 0.3 ± 0.0 | montana.edu |

Bioluminescent Imaging

Bioluminescent Imaging (BLI) is another non-invasive in vivo imaging modality used in preclinical research to monitor biological processes, such as tumor growth, over time. This technique requires the cells of interest (e.g., cancer cells) to be genetically engineered to express a light-producing enzyme, most commonly firefly luciferase. sielc.com

In the context of this compound research, BLI has been utilized to assess the therapeutic potential of its radioiodinated forms, such as [¹³¹I]-2-Iodo-D-phenylalanine. sielc.com In these studies, mice are inoculated with luciferase-transduced tumor cells (e.g., R1M-fluc rhabdomyosarcoma cells). The growth of the tumor can then be non-invasively quantified by measuring the light emitted from the cells after the administration of the luciferase substrate. By comparing the bioluminescent signal from treated and control groups over time, researchers can evaluate the efficacy of the radiolabeled compound in reducing tumor growth. Studies have shown that [¹³¹I]-2-Iodo-D-phenylalanine can significantly reduce tumor growth rates in mouse models. sielc.com

Future Research Directions and Translational Potential

Optimization of Synthesis Methods

While effective synthesis methods for 2-Iodo-D-phenylalanine have been established, future research will likely focus on refining these processes for greater efficiency, yield, and accessibility. The current primary method involves a Copper-1+ (Cu¹⁺)-assisted nucleophilic halogen exchange reaction, starting from 2-bromo-D-phenylalanine. snmjournals.orgresearchgate.net This approach has successfully produced the compound with yields of up to 65%. researchgate.net

Future optimization efforts could explore alternative catalysts, solvent systems, and reaction conditions to further improve yield and reduce reaction times. Drawing inspiration from the optimization of its L-isomer's synthesis, where a full factorial design was used to systematically enhance the yield from 39% to over 74%, a similar experimental design approach could be applied to the D-isomer. nih.gov Key parameters for such an optimization study would include temperature, and the concentrations of reagents like sodium iodide (NaI) and copper sulfate (B86663) (CuSO₄). nih.gov The goal is to develop a robust, scalable, and cost-effective synthesis protocol suitable for large-scale production required for clinical applications.

Table 1: Parameters for Synthesis Optimization of 2-Iodo-Phenylalanine Isomers

| Parameter | Optimized Value (L-Isomer) nih.gov | Reported Yield (D-Isomer) researchgate.net | Potential Focus for D-Isomer Optimization |

|---|---|---|---|

| Starting Material | 2-bromo-L-phenylalanine | 2-bromo-D-phenylalanine | Purity and availability of starting material |

| Method | Cu¹⁺-assisted nucleophilic exchange | Cu¹⁺-assisted nucleophilic exchange | Exploration of alternative catalytic systems |

| Temperature | 180 °C | Not specified | Systematic variation to maximize yield |

| Reaction Time | 24 hours | Not specified | Reduction of time to improve efficiency |

| Achieved Yield | >74% | ~65% | Increasing yield towards >80% |

Exploration in Diverse Disease Models

Initial studies have successfully demonstrated the potential of radioiodinated this compound as a diagnostic agent in an R1M rhabdomyosarcoma animal model. snmjournals.orgnih.gov A significant future direction is to broaden the scope of its evaluation across a more diverse range of cancer types to determine the breadth of its applicability. Comparative studies involving its L-isomer have already been conducted in a variety of tumor cell lines, providing a roadmap for this exploration. researchgate.netrug.nl

Future in vivo studies should involve xenograft or patient-derived xenograft (PDX) models of cancers with high prevalence and unmet diagnostic needs, such as pancreatic, lung, and brain cancers. researchgate.netrug.nl These investigations will be crucial for confirming whether the high, specific tumor uptake and rapid clearance observed in initial studies are generalizable characteristics. researchgate.netnih.gov

Table 2: Tumor Cell Lines for Evaluating 2-Iodo-Phenylalanine Isomers

| Tumor Cell Line | Cancer Type | Previous Evaluation researchgate.netrug.nl | Future Focus for D-Isomer |

|---|---|---|---|

| R1M | Rhabdomyosarcoma | In vitro and in vivo | Confirm therapeutic potential |

| A549 | Lung Carcinoma | In vitro and in vivo | Evaluate diagnostic and therapeutic efficacy |

| HT29 | Colon Adenocarcinoma | In vitro and in vivo | Assess utility in gastrointestinal cancers |

| C6 | Glioma | In vitro and in vivo | Explore potential for brain tumor imaging |

| A2058 | Melanoma | In vitro and in vivo | Investigate application in melanoma |

| Capan2 | Pancreatic Adenocarcinoma | In vitro and in vivo | Determine value for detecting pancreatic cancer |

| C32 | Amelanotic Melanoma | In vitro and in vivo | Compare uptake with pigmented melanoma |

| EF43fgf4 | Oral Squamous Carcinoma | In vitro and in vivo | Explore use in head and neck cancers |

Combination with Other Therapeutic or Diagnostic Strategies

The translational potential of this compound could be significantly enhanced by exploring its use in combination with other established cancer treatments. Research on a related compound, p-¹³¹I-iodo-L-phenylalanine, has shown that systemic radionuclide therapy combined with external beam photon radiotherapy is a highly effective antitumor strategy in experimental glioma models. snmjournals.org This suggests a promising avenue for future investigation where radioiodinated this compound could be used as a systemic therapeutic agent alongside localized radiation, potentially leading to synergistic effects.

Another strategy involves co-administration with agents that modify the compound's biodistribution to enhance tumor accumulation. For example, the drug probenecid (B1678239) has been shown to delay the blood clearance of a similar radiopharmaceutical, 2-²¹¹At-astato-α-methyl-L-phenylalanine, thereby increasing its uptake and therapeutic effect in tumors. mdpi.com Future studies should investigate whether similar chemosensitization or pharmacokinetic modulation strategies could improve the diagnostic sensitivity or therapeutic efficacy of this compound.

Further Development as a Radiopharmaceutical Agent

This compound is a promising candidate for further development as a radiopharmaceutical for both diagnostic imaging and targeted radionuclide therapy. nih.govchemimpex.comresearchgate.net Its radioiodinated form, [¹²³I]-2-iodo-D-phenylalanine, has shown excellent characteristics for Single Photon Emission Computed Tomography (SPECT) imaging, including high and specific tumor uptake, rapid clearance from the blood and non-target tissues, and a low radiation burden to healthy organs. snmjournals.orgnih.gov

Future development should focus on several key areas. Firstly, labeling the compound with positron-emitting isotopes of iodine (e.g., ¹²⁴I) would adapt it for Positron Emission Tomography (PET) imaging, which offers higher sensitivity and resolution than SPECT. nih.gov Secondly, labeling with therapeutic radionuclides such as Iodine-131 (¹³¹I) could translate its tumor-targeting ability into a potent therapeutic agent, a concept already under investigation. researchgate.net Further dosimetric studies in more complex preclinical models and eventually human subjects will be necessary to confirm its safety and establish its potential for clinical use in both diagnosing and treating cancer. nih.govresearchgate.net

Novel Applications in Drug Discovery

Beyond its direct use as a radiopharmaceutical, this compound holds potential as a versatile building block in drug discovery. chemimpex.com Its structure, an unnatural amino acid, makes it a valuable component for the synthesis of peptide-based drugs. chemimpex.com Incorporating D-amino acids like this compound into peptides can confer resistance to enzymatic degradation, thereby improving their stability and bioavailability in vivo.

Researchers can leverage this compound to create novel peptides or peptidomimetics that target specific biological pathways or receptors involved in disease. chemimpex.com The iodine atom provides a site for further chemical modification and can also serve as a heavy atom for X-ray crystallography studies to elucidate protein-ligand interactions. Future research in this area could involve synthesizing libraries of peptides containing this compound to screen for new therapeutic leads in oncology, neuropharmacology, and other fields. chemimpex.com

Deepening Understanding of Biological Pathways Modulation

A crucial area for future research is to gain a deeper understanding of how this compound interacts with and modulates biological pathways. chemimpex.com Studies on its L-isomer have shown that its transport into cancer cells is mediated by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumors. researchgate.netrug.nl Given that tumor cells have shown a lack of stereospecificity for this transporter system, it is highly probable that this compound also utilizes LAT1 for cellular entry. nih.gov

Future investigations should aim to definitively confirm the transport mechanisms for this compound in various cell types. Understanding its specific interactions with transporters like LAT1 could open doors to modulating its uptake for therapeutic or diagnostic gain. Furthermore, research should explore its downstream metabolic fate and whether it influences cellular signaling pathways beyond simply being incorporated into proteins. chemimpex.com This knowledge will be fundamental to fully exploiting its potential and identifying new applications.

常见问题

Basic Research Questions

Q. How is 2-Iodo-D-Phenylalanine synthesized and radiochemically labeled for tumor imaging studies?

- Methodological Answer: The synthesis involves Cu⁺-assisted nucleophilic exchange under acidic/reducing conditions, starting from 2-bromo-D-phenylalanine precursors. Radiochemical labeling (e.g., with ¹²³I or ¹²⁵I) uses isotopic exchange with CuSO₄, citric acid, SnSO₄, and gentisic acid at 100°C for 60 minutes. Quality control is ensured via HPLC and chiral chromatography to confirm radiochemical purity (>99%) and absence of isomer contamination .

Q. What are the standard methods for characterizing the purity and chiral integrity of this compound?

- Methodological Answer: Characterization employs HPLC with UV detection, Sep-Pak C18 columns for purification, and chiral chromatography to verify enantiomeric purity. Radiochemical purity is validated using gamma counting and size-exclusion chromatography (e.g., PD-10 columns). Specific activity is calculated via dose calibration .

Q. How does this compound enter tumor cells, and what experimental approaches are used to study its transport?

- Methodological Answer: Uptake is mediated primarily by L-type amino acid transporters (LAT). Experimental approaches include:

- Inhibition assays: Co-incubation with competitive inhibitors (e.g., BCH for LAT1 or MeAIB for system A).

- Buffer conditions: Sodium-free (HEPES⁻) vs. sodium-containing (HEPES⁺) buffers to assess sodium dependency.

- Time-dependent uptake: Short-term (0.5–30 min) incubation with ¹²⁵I-labeled tracer in cell cultures .

Advanced Research Questions

Q. How can researchers resolve contradictions in tumor uptake data for this compound across different cell lines?

- Methodological Answer: Variability in uptake (e.g., lower uptake in HT29 and EF43fgf4 cells) may stem from differential LAT isoform expression. To resolve contradictions:

- Validate transporter expression via Western blotting or RT-PCR.

- Compare uptake in isogenic cell lines with LAT1/LAT2 knockouts.

- Use dynamic imaging to correlate uptake kinetics with tumor vascularization .

Q. What pharmacokinetic models are used to quantify this compound distribution, and how are parameters validated?

- Methodological Answer: A two-compartment model (plasma + tumor) is applied to derive parameters (V₁: distribution volume; k₁₀: plasma clearance rate; k₁₂/k₂₁: inter-compartmental rates). Validation involves:

- In vivo imaging: Gamma camera dynamic planar imaging to track tracer distribution over 180 minutes.

- Ex vivo biodistribution: Gamma counting of dissected organs to calculate %ID/g and tumor-to-background ratios .

Q. How does this compound compare to other amino acid-based tracers in tumor specificity and radiation dosimetry?

- Methodological Answer: Comparative studies with ¹⁸F-FDG and ¹²³I-2-iodo-L-tyrosine show:

- Higher tumor specificity: this compound avoids high physiological uptake in brain/gut.

- Lower radiation burden: Reduced accumulation in kidneys and bladder compared to L-isomers.

- Clinical relevance: Demonstrated in R1M rhabdomyosarcoma models with tumor-to-contralateral ratios >2.5 .

Q. What methodological considerations are critical for optimizing in vivo biodistribution studies of this compound?

- Methodological Answer: Key considerations include:

- Animal models: Athymic mice with xenografts (e.g., A549, R1M) to mimic human tumor microenvironments.

- Time points: Sacrifice at plateau phase (60–120 min post-injection) to capture steady-state uptake.

- Controls: Co-injection with unlabeled L-phenylalanine for displacement studies .

Q. How should researchers analyze dynamic planar imaging data to assess this compound uptake kinetics?

- Methodological Answer: Analysis involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。